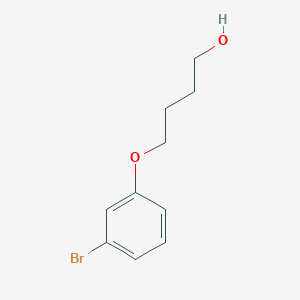
4-(3-Bromophenoxy)-1-butanol
Descripción general
Descripción
4-(3-Bromophenoxy)-1-butanol, also known as 4-Bromo-1-butanol, is a synthetic compound used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a colorless to pale-yellow liquid with a mild odor and is soluble in water and organic solvents. This compound is of particular interest due to its potential applications in the field of organic chemistry and its ability to form a variety of derivatives.
Aplicaciones Científicas De Investigación
Antioxidant Activities
Bromophenols, including those structurally related to "4-(3-Bromophenoxy)-1-butanol," have been found to exhibit significant antioxidant activities. For instance, natural bromophenols isolated from the marine red alga Polysiphonia urceolata were studied for their DPPH radical-scavenging activity, demonstrating potent antioxidant effects with IC50 values ranging from 9.67 to 21.90 μM (Ke Li et al., 2007).
Photocatalysis and Environmental Applications
Bromophenols have been evaluated for their photocatalytic abilities, particularly in degrading organic dye contaminants, suggesting their potential application in environmental remediation. A study involving a dinuclear cobalt(III) complex mimicking phosphatase activity showed its ability to degrade methylene blue, a widely used dye, under photocatalytic conditions (Kousik Ghosh et al., 2019).
Synthetic Applications
In the realm of organic synthesis, bromophenols serve as critical intermediates. For example, the synthesis of chiral butenolides using amino-thiocarbamate-catalyzed asymmetric bromolactonization was studied, highlighting the utility of bromophenols in synthesizing optically active compounds (C. Tan et al., 2014).
Biological and Pharmaceutical Research
The potential of bromophenols in biological and pharmaceutical contexts has been explored. A novel bromophenol derivative, BOS-102, showed significant anticancer activities on human lung cancer cell lines, indicating the therapeutic potential of bromophenol compounds (Chuanlong Guo et al., 2018).
Enzyme Inhibition Studies
Bromophenols have been synthesized and evaluated for their inhibitory effects on enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, providing insights into their potential as enzyme inhibitors (Cetin Bayrak et al., 2017).
Mecanismo De Acción
Target of Action
Brominated derivatives of pyruvic acid, such as bromopyruvic acid, have been found to target the enzyme glyceraldehyde-3-phosphate dehydrogenase . This enzyme plays a crucial role in the glycolytic pathway, which is essential for energy production in cells .
Mode of Action
Bromopyruvic acid, a structurally similar compound, inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase . This inhibition disrupts the glycolytic pathway, affecting energy production within the cell .
Biochemical Pathways
Bromopyruvic acid, a related compound, affects the glycolytic pathway by inhibiting the enzyme glyceraldehyde-3-phosphate dehydrogenase . This inhibition disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a key step in the glycolytic pathway .
Result of Action
The inhibition of glyceraldehyde-3-phosphate dehydrogenase by bromopyruvic acid, a related compound, disrupts the glycolytic pathway, affecting energy production within the cell .
Propiedades
IUPAC Name |
4-(3-bromophenoxy)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8,12H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSCCVCNHXJADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)
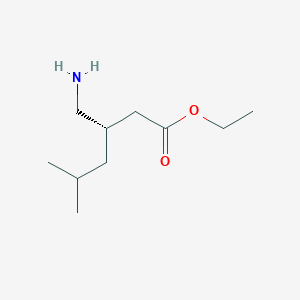
![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)
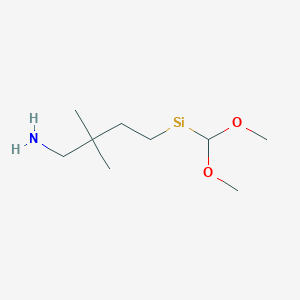
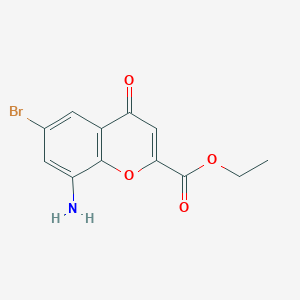

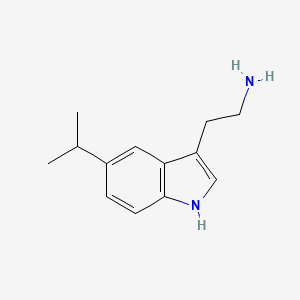
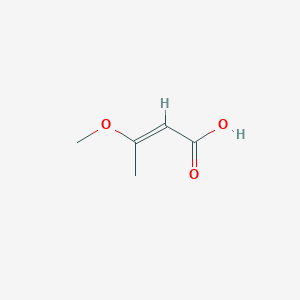
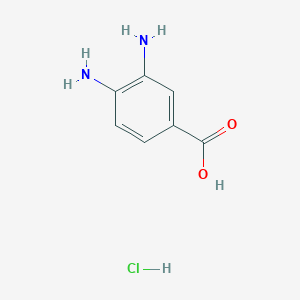
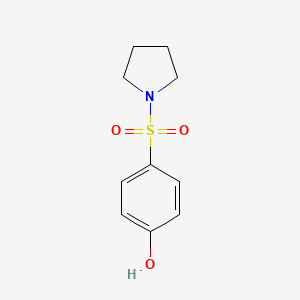
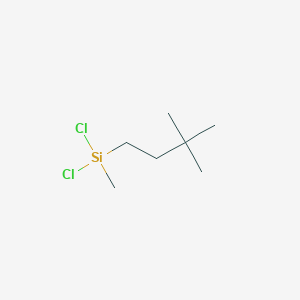
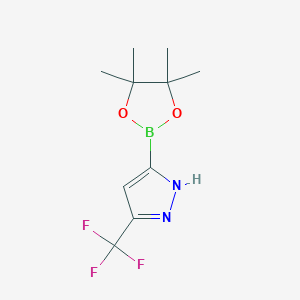
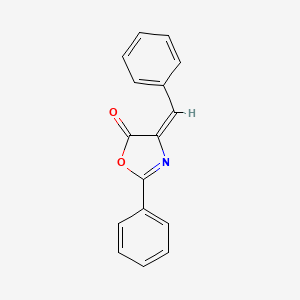
![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3106230.png)